Tariquidar dihydrochloride

P-glycoprotein binding Transporter affinity Radioligand binding

Multidrug resistance (MDR) studies require precise P-gp inhibition without confounding BCRP effects. Tariquidar dihydrochloride (XR9576) offers a validated third-generation tool with distinct noncompetitive binding. • P-gp affinity: Kd 5.1 nM in CHrB30 cells; Bmax 275 pmol/mg • ATPase inhibition: 60-70% max (IC50 43 nM) - partial blockade preserves residual activity • Concentration-dependent BCRP: substrate <100 nM, inhibitor >100 nM - sequential dual-transporter assessment • Chemosensitization: 22- to 150-fold doxorubicin sensitization at 100 nM in MDR lines • CNS delivery: 2.3-fold brain accumulation increase at 1.0 mg/kg i.v. in rodents

Molecular Formula C38H40Cl2N4O6
Molecular Weight 719.6 g/mol
Cat. No. B2773074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTariquidar dihydrochloride
Molecular FormulaC38H40Cl2N4O6
Molecular Weight719.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.Cl.Cl
InChIInChI=1S/C38H38N4O6.2ClH/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H
InChIKeyZJCJRGRTDKIFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tariquidar dihydrochloride: Third-Generation P-gp Inhibitor


Tariquidar dihydrochloride (XR9576 dihydrochloride) is a potent, third-generation inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, ABCB1), exhibiting high-affinity binding with a dissociation constant (Kd) of 5.1 nM in CHrB30 cell membranes . It acts as a non-competitive inhibitor of P-gp, reversing multidrug resistance (MDR) in cancer cells and enhancing the intracellular accumulation of chemotherapeutic substrates such as doxorubicin, paclitaxel, and vincristine . Beyond its primary target, tariquidar is also recognized as a substrate and, at higher concentrations, an inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2), a property that informs its complex in vivo behavior . This dual transporter interaction profile distinguishes it from earlier-generation modulators and some of its third-generation counterparts, making it a uniquely valuable tool for investigating transporter-mediated drug disposition.

P-gp Binding Reported high-affinity noncompetitive binding context
ATPase Profile Partial ATPase inhibition profile supports catalytic studies
BCRP Activity Concentration-dependent BCRP substrate/inhibitor switch context

Non-Interchangeability with Other P-gp Inhibitors


The assumption that all third-generation P-glycoprotein inhibitors are functionally interchangeable is unsupported by quantitative data and mechanistic nuance. While compounds like elacridar and zosuquidar also target P-gp, they exhibit significant differences in in vivo potency, tissue distribution, and transporter selectivity. For instance, the relative potency to inhibit P-gp at the blood-brain barrier differs by several-fold between tariquidar and elacridar , and their interactions with the BCRP transporter are not uniform . Furthermore, the clinical development trajectory and pharmacokinetic behavior—such as the specific formulation required for oral bioavailability—vary between these agents . These quantifiable disparities mean that substituting one inhibitor for another without adjusting experimental design or clinical protocol can lead to inconsistent results, suboptimal target engagement, and erroneous interpretation of transporter function. The following evidence demonstrates exactly where tariquidar dihydrochloride's profile differs from its closest analogs.

Elacridar

Potent BCRP inhibition across all concentrations may confound P-gp-specific interpretation.

Zosuquidar

Lower P-gp affinity and minimal BCRP activity limits dual-transporter study design.

Pan-Class Inhibitors

Noncompetitive binding site differences may alter combination synergy outcomes.

Tariquidar Comparative Evidence


Potency vs. Elacridar in ABCB1 and ABCG2 Assays

Tariquidar dihydrochloride demonstrates a high-affinity, saturable binding to P-glycoprotein with a dissociation constant (Kd) of 5.1 ± 0.9 nM (n=7) in membranes from the CHrB30 cell line . This binding affinity is higher than that reported for other third-generation inhibitors like elacridar and zosuquidar, for which direct binding Kd values are not as widely cited but are often inferred from functional assays. For example, laniquidar, another third-generation agent, has a reported Ki of 60 nM for P-gp , representing a nearly 12-fold lower apparent affinity. This high binding affinity correlates with tariquidar's ability to achieve complete reversal of multidrug resistance at low nanomolar concentrations (25–80 nM) in cellular assays .

IC50 Comparison
Head-to-head
Tariquidar IC50 1.6–7.2× lower vs. elacridar
Supports transporter inhibition endpoint context at lower compound concentrations
ABCB1/ABCG2 cell lines; substrate-dependent range
P-glycoprotein binding Transporter affinity Radioligand binding Multidrug resistance

Binding Affinity and Noncompetitive Mechanism vs. Zosuquidar

In an assay measuring P-gp-mediated ATP hydrolysis using purified human P-gp, tariquidar inhibited ATPase activity with an EC50 of 6.68 ± 1.32 µM . In the same experimental system, elacridar and zosuquidar exhibited EC50 values of 8.86 ± 1.53 µM and 10.22 ± 2.75 µM, respectively . This indicates that tariquidar is approximately 1.3-fold more potent than elacridar and 1.5-fold more potent than zosuquidar in modulating this specific functional endpoint.

Binding Affinity
Reported
Kd 5.1 nM vs. Ki 60 nM (~12-fold higher affinity)
Supports sustained target engagement in cellular models
Cross-study comparison; assay format differences
ATPase activity P-gp inhibition Enzyme kinetics Drug-transporter interaction

Brain Penetration Enhancement vs. Elacridar

In a direct comparative study using (R)-[11C]verapamil PET imaging in rats, both tariquidar and elacridar increased the brain distribution volume (DV) of the P-gp substrate verapamil by up to 11-fold over baseline at maximally effective doses . However, the dose required to achieve half-maximal inhibition (ED50) was 3.0 ± 0.2 mg/kg for tariquidar, compared to 1.2 ± 0.1 mg/kg for elacridar . This indicates that elacridar is approximately three times more potent than tariquidar in inhibiting P-gp at the rat blood-brain barrier in vivo. Additionally, a separate study found that tariquidar pretreatment resulted in a significant, albeit moderate, increase in brain uptake of [11C]tariquidar itself (+27% ± 15%) compared to [11C]elacridar (+21% ± 15%) .

Brain Uptake
Head-to-head
2.3× (tariquidar) vs. 3.5× (elacridar) loperamide brain increase
Supports brain penetration model context for CNS research
Rat model; synergistic 5.8× with combined 0.5+0.5 mg/kg
Blood-brain barrier PET imaging P-glycoprotein inhibition CNS drug delivery

Reversal of Doxorubicin Resistance in MDR Cells

Tariquidar exhibits a unique, concentration-dependent interaction with the Breast Cancer Resistance Protein (BCRP/ABCG2) that distinguishes it from inhibitors with more singular P-gp selectivity. At low nanomolar concentrations, tariquidar acts as a selective inhibitor of P-gp while simultaneously serving as a substrate for BCRP . This results in its own efflux from cells expressing BCRP. However, at concentrations ≥100 nM, tariquidar also inhibits BCRP . In contrast, elacridar is a known dual P-gp/BCRP inhibitor across a range of concentrations, and zosuquidar is often described as a more selective P-gp inhibitor with minimal BCRP interaction . This nuanced profile means that at tracer (microdose) levels used in PET imaging, [11C]tariquidar behaves as a substrate, but at pharmacological doses, it inhibits both transporters.

MDR Reversal
Reported
5- to 150-fold sensitization to doxorubicin at 100 nM
Supports P-gp substrate status validation
Multiple MDR cell lines; complete reversal at 25–80 nM
BCRP ABCG2 Transporter selectivity Blood-brain barrier

Partial P-gp ATPase Inhibition Profile

Tariquidar (XR9576) is one of the few third-generation P-gp inhibitors to have advanced to Phase III clinical trials. Specifically, two double-blind, randomized, placebo-controlled, multicenter Phase III studies were initiated to evaluate tariquidar in combination with first-line chemotherapy (paclitaxel/carboplatin or vinorelbine) in patients with Stage IIIb/IV non-small cell lung cancer (NSCLC) . This is in contrast to several other P-gp inhibitors, such as zosuquidar (LY335979) and laniquidar (R101933), which did not progress as far in clinical development for cancer MDR reversal . While the Phase III trials were ultimately terminated and toxicity issues noted, the extensive clinical dataset generated for tariquidar provides a rich resource of human safety, pharmacokinetic, and pharmacodynamic information that is unavailable for many of its comparators.

ATPase Inhibition
Class-level
60–70% max inhibition; IC50 43 nM
Partial profile supports catalytic cycle dissection
Model-dependent IC50 range 15–223 nM
Clinical trials Multidrug resistance reversal Chemosensitization NSCLC

Concentration-Dependent BCRP Dual Activity

In contrast to the low oral bioavailability observed in humans, tariquidar demonstrated high oral bioavailability in rats, which was significantly modulated by formulation. When administered as a solution (Formulation A) at 15 mg/kg, the oral bioavailability was 71.6%. A microemulsion formulation (Formulation B) further increased oral bioavailability to 86.3% (p = 0.032) . This is in stark contrast to elacridar, for which a microemulsion formulation was previously shown to improve oral bioavailability in mice, but the baseline oral bioavailability of elacridar is generally lower than that of tariquidar in comparable models .

BCRP Activity Switch
Class-level
<100 nM: substrate; >100 nM: inhibitor
Supports concentration-tunable BCRP modulation in single-compound studies
Contrasts with elacridar (pan-inhibitor) and zosuquidar (P-gp selective)
Pharmacokinetics Oral bioavailability Formulation development P-gp inhibitor

Tariquidar Research Applications


Dual P-gp/BCRP Transporter Studies with Tunable Selectivity

Tariquidar's unique, concentration-dependent interaction with BCRP—as a substrate at microdoses and an inhibitor at higher doses—makes it an ideal radioligand for assessing BCRP function in vivo. [11C]Tariquidar PET, performed after blockade of P-gp with unlabeled tariquidar, can be used to selectively evaluate BCRP activity at the human blood-brain barrier . This approach cannot be replicated with a purely selective P-gp inhibitor or a pan-inhibitor like elacridar that does not exhibit the same nuanced substrate/inhibitor switch. The low brain uptake of [11C]tariquidar at tracer doses (AUC0-60 brain/plasma = 0.14 ± 0.03) is consistent with its dual substrate behavior, and the increased brain signal after P-gp inhibition provides a direct readout of BCRP efflux .

MDR Reversal in Acquired Resistance Models

With its exceptionally high binding affinity (Kd = 5.1 nM) and ability to achieve complete resistance reversal at low concentrations (25–80 nM), tariquidar dihydrochloride is the reference standard for in vitro studies aiming to sensitize MDR cancer cells to chemotherapeutics . This high potency at low concentrations reduces the likelihood of off-target effects and cytotoxicity from the inhibitor itself, which is a common issue with first- and second-generation P-gp modulators. While elacridar is also potent, tariquidar's more advanced clinical development history provides a stronger translational context for these in vitro findings .

BBB P-gp Modulation for CNS Drug Delivery

For studies requiring a less potent, more titratable inhibition of P-gp at the rodent blood-brain barrier, tariquidar is preferable to elacridar. The 3-fold lower in vivo potency (ED50 = 3.0 mg/kg vs. 1.2 mg/kg) allows for finer control of the degree of BBB P-gp inhibition . This can be advantageous in studies where complete P-gp blockade is not desired, for instance, when investigating the impact of partial transporter inhibition on CNS drug disposition or when aiming to avoid saturation of other efflux systems that might occur at very high inhibitor doses .

P-gp ATPase Mechanistic Studies with Partial Inhibition

Given the significant, formulation-dependent increase in oral bioavailability (from 71.6% to 86.3%) observed with a microemulsion, tariquidar serves as an excellent model compound for developing advanced oral delivery systems for BCS Class IV drugs or other P-gp inhibitors . The ability to achieve near-complete oral absorption in a rodent model provides a robust in vivo system to screen and optimize formulations, which can then inform strategies for improving the oral delivery of more challenging P-gp substrates or inhibitors .

Application
Selection Property
Validation Focus
Dual P-gp/BCRP Transporter Studies
Concentration-dependent BCRP activity switch
Transporter-specific effect attribution
MDR Reversal Studies
Broad-spectrum MDR reversal profile
P-gp substrate status validation
BBB P-gp Inhibition for CNS Research
Brain accumulation enhancement of P-gp substrates
CNS exposure model interpretation
P-gp Catalytic Cycle Studies
Partial ATPase inhibition (noncompetitive)
Residual catalytic activity assessment

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